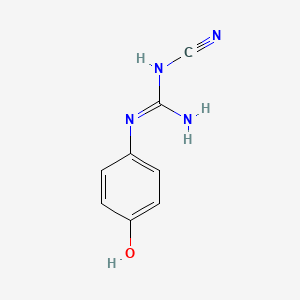
N-Cyano-N''-(4-hydroxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N’'-(4-hydroxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities, pharmaceuticals, and organocatalysis . This compound is characterized by the presence of a cyano group and a hydroxyphenyl group attached to the guanidine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-(4-hydroxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of cyanamide with an appropriate amine in the presence of a catalyst. For example, scandium (III) triflate can be used as a catalyst under mild conditions in water . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to obtain diverse guanidines .
Industrial Production Methods
Industrial production of guanidines, including N-Cyano-N’'-(4-hydroxyphenyl)guanidine, often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods provide efficient and scalable routes for the production of guanidines.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N’'-(4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N-Cyano-N’'-(4-hydroxyphenyl)guanidine include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary amines .
Applications De Recherche Scientifique
N-Cyano-N’'-(4-hydroxyphenyl)guanidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-Cyano-N’'-(4-hydroxyphenyl)guanidine involves its interaction with molecular targets and pathways. For example, substituted cyanoguanidines have been shown to inhibit nicotinamide phosphoribosyl transferase and interfere with NF-κB signaling . The compound’s ability to form hydrogen bonds and its planarity contribute to its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Cyano-N’'-(4-hydroxyphenyl)guanidine include:
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): A potent anti-tumor agent.
Pinacidil: An anti-hypertensive agent.
Cimetidine: A histamine-II receptor antagonist.
Uniqueness
N-Cyano-N’'-(4-hydroxyphenyl)guanidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a cyano group and a hydroxyphenyl group allows for diverse applications in various fields .
Propriétés
Numéro CAS |
138910-31-3 |
|---|---|
Formule moléculaire |
C8H8N4O |
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
1-cyano-2-(4-hydroxyphenyl)guanidine |
InChI |
InChI=1S/C8H8N4O/c9-5-11-8(10)12-6-1-3-7(13)4-2-6/h1-4,13H,(H3,10,11,12) |
Clé InChI |
MIPYIOXKNPDVOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(N)NC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















